molecular formula C13H8FNO4 B568094 3-Fluoro-4-(3-nitrophenyl)benzoic acid CAS No. 1261964-43-5

3-Fluoro-4-(3-nitrophenyl)benzoic acid

Cat. No. B568094
M. Wt: 261.208
InChI Key: ZDRINKVDKXDKGM-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(3-nitrophenyl)benzoic acid” is an organic compound . It is also known as “3-Fluoro-4-nitrobenzoic acid” and has the molecular formula C7H4FNO4 . It is widely used in the pharmaceutical and chemical industries as an intermediate for the synthesis of various types of medications, dyes, and agrochemicals .


Synthesis Analysis

The compound can be synthesized by various methods. One of the most common methods is the reaction between 3-fluorobenzoic acid and nitric acid in the presence of sulfuric acid . The reaction is carried out at a temperature of around 90°C for several hours, and the resulting product is isolated by filtration and recrystallization .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-4-(3-nitrophenyl)benzoic acid” can be represented by the formula C7H4FNO4 . The compound has a molecular weight of 185.11 .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it can undergo a reaction with 3-fluorobenzoic acid and nitric acid in the presence of sulfuric acid to form 3-Fluoro-4-nitrobenzoic acid . It can also be converted into benzimidazole bis-heterocycles via the intermediacy of benzimidazole linked ortho-chloro amines .


Physical And Chemical Properties Analysis

“3-Fluoro-4-(3-nitrophenyl)benzoic acid” is a yellow crystalline solid that is soluble in water, ethanol, and acetone . It has a molecular weight of 185.11 .

Scientific Research Applications

Catalytic Reduction and Material Synthesis

Research involving 3-fluoro-4-(3-nitrophenyl)benzoic acid and related compounds has led to the development of novel materials with specific catalytic and luminescent properties. For instance, in the synthesis of metal-organic frameworks (MOFs), compounds structurally related to 3-fluoro-4-(3-nitrophenyl)benzoic acid have been utilized to embed Ag nanoparticles (Ag NPs) for catalytic reduction applications. The unique structural features of these compounds, such as the presence of nitro and fluoro groups, facilitate the formation of porous frameworks that can efficiently prevent Ag NP aggregation and leaching, enhancing catalytic efficiency toward nitrophenol reduction reactions (Wu et al., 2017).

Photophysics and Photochemistry

The compound and its derivatives are explored in photophysics for understanding and harnessing light-induced chemical reactions. For example, caged benzoic acids featuring chromophores related to 3-fluoro-4-(3-nitrophenyl)benzoic acid have been synthesized and studied for their ability to release benzoic acid upon photolysis without additional chemical reagents. This research opens new avenues for developing photolabile protecting groups that can be utilized in synthesizing compounds with controlled release mechanisms under light exposure (Lin & Abe, 2021).

Luminescence Sensing

In the realm of sensing, derivatives of 3-fluoro-4-(3-nitrophenyl)benzoic acid have been incorporated into lanthanide metal–organic frameworks to exploit their luminescent properties for sensing applications. These frameworks exhibit selective detection capabilities for nitroaromatic compounds and metal ions in solutions, demonstrating the potential of such compounds in developing advanced sensing materials for environmental monitoring and safety applications (Wang et al., 2016).

Organic Synthesis

On a synthetic chemistry front, the fluoro and nitro groups present in 3-fluoro-4-(3-nitrophenyl)benzoic acid contribute to its role as an intermediate in organic synthesis. The electron-withdrawing and electron-donating properties of these groups influence reaction mechanisms and outcomes, aiding in the synthesis of complex organic molecules with potential pharmaceutical applications. Research in this area aims to develop novel synthetic pathways and methodologies that leverage the unique chemical reactivity of such compounds (Hurth et al., 2015).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The compound has potential applications in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics . It also has potential uses in the synthesis of novel benzimidazoles having antimycobacterial activity and in the preparation of series of novel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors containing benzimidazole core structure .

properties

IUPAC Name

3-fluoro-4-(3-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-12-7-9(13(16)17)4-5-11(12)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRINKVDKXDKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681412
Record name 2-Fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(3-nitrophenyl)benzoic acid

CAS RN

1261964-43-5
Record name 2-Fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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